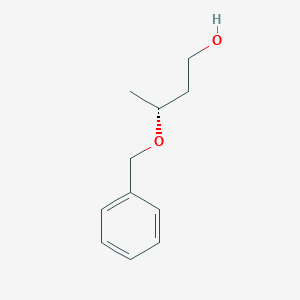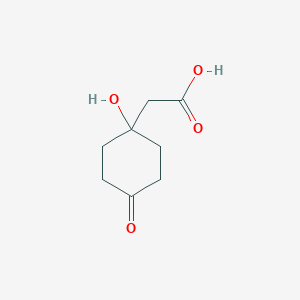
2-(1-Hydroxy-4-oxocyclohexyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxy-4-oxocyclohexyl)acetic acid is an organic compound with the molecular formula C8H12O4 It is characterized by a cyclohexane ring substituted with a hydroxy group and a keto group, along with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid typically involves the oxidation of cyclohexanone derivatives. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions to introduce the hydroxy and keto functionalities on the cyclohexane ring. The acetic acid moiety can be introduced through esterification followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Hydroxy-4-oxocyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxy group to a keto group, resulting in the formation of diketones.
Reduction: Reduction reactions can convert the keto group to a secondary alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Diketones: Formed through oxidation.
Secondary Alcohols: Formed through reduction.
Substituted Cyclohexanes: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxy-4-oxocyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and keto groups play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Oxocyclohexyl)acetic acid
- (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid
Uniqueness
2-(1-Hydroxy-4-oxocyclohexyl)acetic acid is unique due to the presence of both hydroxy and keto groups on the cyclohexane ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C8H12O4 |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
2-(1-hydroxy-4-oxocyclohexyl)acetic acid |
InChI |
InChI=1S/C8H12O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h12H,1-5H2,(H,10,11) |
InChI-Schlüssel |
SLQMJPXBMDHAHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1=O)(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11756344.png)
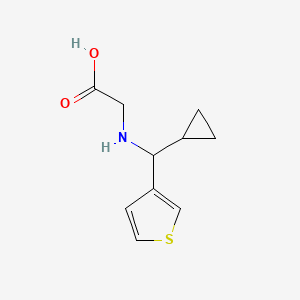
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756349.png)
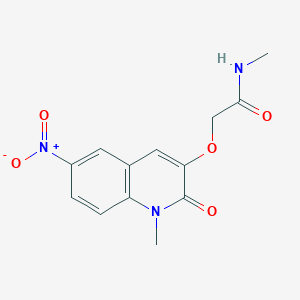
![Tert-butyl 3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11756355.png)
![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B11756362.png)

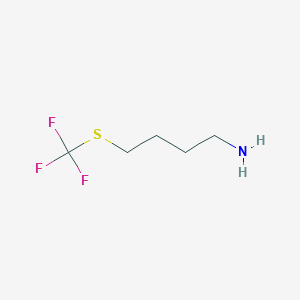
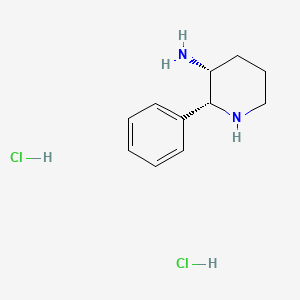
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756398.png)


